1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
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Overview
Description
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a butoxy group, a methylbenzenesulfonyl group, and a diphenylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide under basic conditions.
Introduction of the diphenylmethyl group: This step involves the alkylation of the piperazine ring with diphenylmethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or methyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
1-(4-Butoxy-3-methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine: This compound has a methoxy group instead of a butoxy group, which may result in different chemical and biological properties.
1-(4-Chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-benzhydryl-4-(4-butoxy-3-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O3S/c1-3-4-21-33-27-16-15-26(22-23(27)2)34(31,32)30-19-17-29(18-20-30)28(24-11-7-5-8-12-24)25-13-9-6-10-14-25/h5-16,22,28H,3-4,17-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMIMOSYBRDMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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